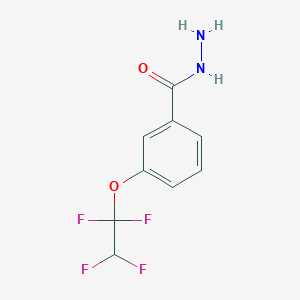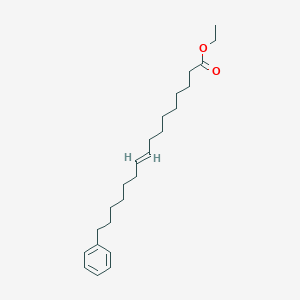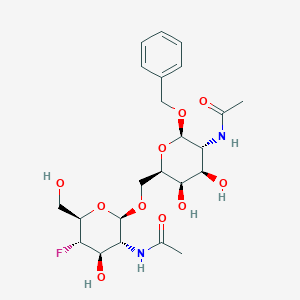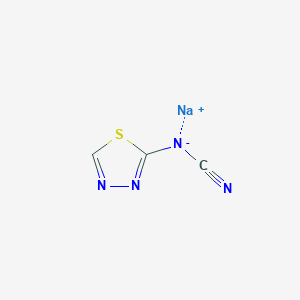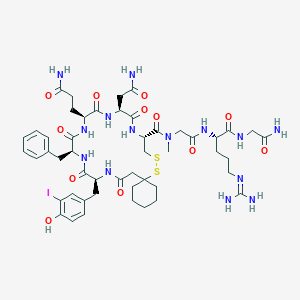
Argipressin, mca(1)-I-tyr(2)-sar(7)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, mca(1)-I-tyr(2)-sar(7)-, also known as Arginine Vasopressin (AVP), is a neuropeptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. AVP is synthesized and secreted by the hypothalamus and released into the bloodstream by the pituitary gland. In recent years, AVP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
AVP exerts its effects through binding to specific receptors, known as V1a, V1b, and V2 receptors. V1a receptors are primarily involved in vasoconstriction, while V2 receptors are responsible for regulating water balance. V1b receptors are involved in stress response and the release of adrenocorticotropic hormone (ACTH).
Effets Biochimiques Et Physiologiques
AVP plays a crucial role in maintaining water balance and blood pressure in the body. It acts on the kidneys to increase water reabsorption, leading to a decrease in urine output and an increase in blood volume. AVP also stimulates vasoconstriction, leading to an increase in blood pressure. In addition, AVP has been shown to modulate the release of various hormones, including ACTH, oxytocin, and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
AVP is widely used in laboratory experiments to study its physiological and biochemical effects. However, its use is limited by its instability and short half-life in the bloodstream. AVP analogs, such as desmopressin, have been developed to overcome these limitations and are widely used in clinical and research settings.
Orientations Futures
The potential therapeutic applications of AVP and its analogs are vast and include the treatment of various diseases, including diabetes insipidus, hypertension, and heart failure. Further research is needed to fully understand the mechanism of action of AVP and its receptors and to develop more potent and selective agonists and antagonists. Additionally, the role of AVP in stress response and psychiatric disorders, such as depression and anxiety, requires further investigation.
Méthodes De Synthèse
AVP is synthesized by the hypothalamus in a series of enzymatic reactions involving the precursor protein, proAVP. The proAVP is cleaved into AVP and other peptides by specific enzymes, and the resulting AVP is stored in the neurohypophysis until it is released into the bloodstream.
Applications De Recherche Scientifique
AVP has been extensively studied for its role in regulating water balance, blood pressure, and stress response. It has also been implicated in various diseases, including diabetes insipidus, hypertension, and heart failure. AVP agonists and antagonists have been developed for therapeutic purposes, and clinical trials are underway to evaluate their efficacy.
Propriétés
Numéro CAS |
119902-12-4 |
|---|---|
Nom du produit |
Argipressin, mca(1)-I-tyr(2)-sar(7)- |
Formule moléculaire |
C49H69IN14O12S2 |
Poids moléculaire |
1237.2 g/mol |
Nom IUPAC |
(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxy-3-iodophenyl)methyl]-N-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |
InChI |
InChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
OXBOKDCRHMQXBL-LBBUGJAGSA-N |
SMILES isomérique |
CN(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)[C@@H]1CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
SMILES |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
SMILES canonique |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
Autres numéros CAS |
119902-12-4 |
Synonymes |
1-Mca-2-I-Tyr-7-Sar-argipressin arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)- MIS-AVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




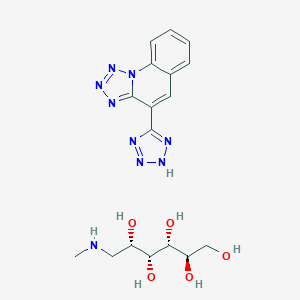
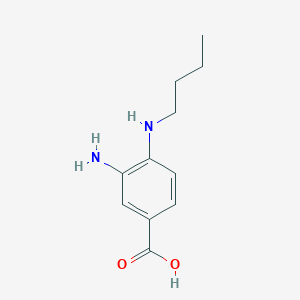
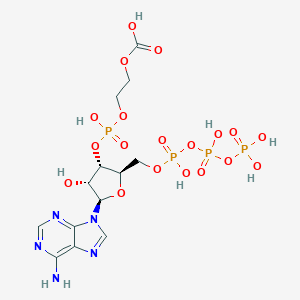
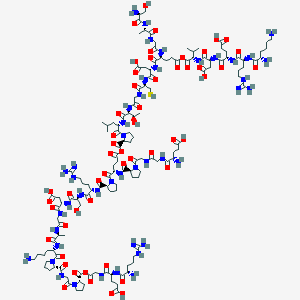

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
